N-(3-Phenyl-2-propyn-1-YL)-2-propen-1-amine

Description

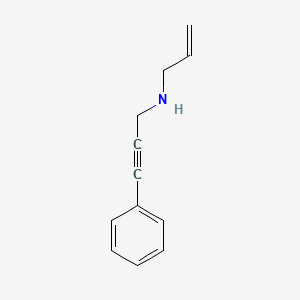

N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine is an organonitrogen compound featuring both alkyne (propynyl) and alkene (propenyl) functional groups. The compound is utilized as a pharmaceutical intermediate, particularly in its hydrochloride form (CAS 115274), which is supplied by multiple vendors for applications in drug synthesis and chemical catalysis .

Key structural attributes:

- Propargyl group (C≡C): Enhances reactivity in cross-coupling reactions (e.g., Sonogashira coupling) .

- Allyl group (C=C): Participates in polymerization or addition reactions .

- Phenyl substituent: Contributes to π-π interactions and steric effects, influencing binding in catalytic or biological systems .

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-N-prop-2-enylprop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8,13H,1,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEAJUQUCTYDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC#CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405926 | |

| Record name | STK513141 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98729-78-3 | |

| Record name | STK513141 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-2-propyn-1-YL)-2-propen-1-amine typically involves the reaction of a phenylacetylene derivative with a propenylamine derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through the interaction of the phenylacetylene and propenylamine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-2-propyn-1-YL)-2-propen-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amines.

Scientific Research Applications

Medicinal Chemistry

N-(3-Phenyl-2-propyn-1-YL)-2-propen-1-amine has been investigated for its potential pharmacological properties. Its structure allows for the modification of biological activity, making it a candidate for drug discovery.

Case Study:

A study explored the synthesis of derivatives of this compound, which exhibited significant activity against specific cancer cell lines. The results indicated that modifications to the propargyl group enhanced cytotoxicity, suggesting a pathway for developing anti-cancer agents .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its alkyne and amine functionalities facilitate various reactions, including:

- Alkyne Metathesis : Useful for creating complex organic molecules.

- Nucleophilic Substitution Reactions : Allows for the introduction of various functional groups.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Alkyne Metathesis | Formation of new carbon-carbon bonds | |

| Nucleophilic Substitution | Functional group modification | |

| Cycloaddition | Formation of cyclic compounds |

Agrochemicals

Research indicates that derivatives of this compound have potential applications as agrochemicals. The compound's ability to act as a growth regulator or pesticide can be attributed to its structural characteristics.

Case Study:

In agricultural studies, certain derivatives demonstrated effective herbicidal properties against common weeds, suggesting their potential use in crop protection strategies .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and composites.

Example Application:

In polymer chemistry, this compound has been used to synthesize functionalized polymers that exhibit enhanced mechanical properties and thermal stability .

Biological Activity

N-(3-Phenyl-2-propyn-1-YL)-2-propen-1-amine, a compound with the molecular formula C12H13N, has garnered attention in scientific research for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an alkyne and an amine functional group, which contributes to its reactivity and potential interactions with biological targets. The molecular structure can be depicted as follows:

This compound interacts with various biomolecules, influencing their activity. Its mechanism primarily involves:

- Binding to Receptors : The compound may act as a ligand for specific receptors, altering their signaling pathways.

- Enzyme Inhibition : It can inhibit certain enzymes, thereby affecting metabolic processes within cells.

The exact pathways and interactions depend on the specific biological context and the target molecules involved.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity Against Cancer Cells : Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. These compounds demonstrated greater cytotoxicity compared to established drugs like Tamoxifen .

Other Biological Activities

In addition to anticancer properties, this compound exhibits several other biological activities:

Study on Anticancer Potential

A significant study focused on the synthesis and evaluation of similar phenylpropynyl derivatives demonstrated promising results in inhibiting cancer cell proliferation. The findings indicated that modifications in the chemical structure could enhance cytotoxicity while minimizing toxicity to healthy cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(3-Phenyl-2-propyn-1-YL)-2-propen-1-amines with various biological targets. These studies provide insights into how structural variations influence biological activity and help identify potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural variations, molecular properties, and applications of N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine and its analogs:

*Estimated based on structural analogs.

Electronic and Steric Effects

- Electron-Withdrawing Groups: The trifluoromethyl group in N-[2-(Trifluoromethyl)benzyl]-2-propyn-1-amine enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the non-fluorinated target compound .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl in (2E)-N-(2-Methyl-2-propanyl)-3-phenyl-2-propen-1-amine) reduce accessibility to catalytic metal centers, whereas the target compound’s simpler structure offers lower steric hindrance .

Q & A

Q. What are the standard synthetic routes for N-(3-Phenyl-2-propyn-1-YL)-2-propen-1-amine in academic research?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative protocol involves:

- Step 1 : Reacting aryl iodides (e.g., 1-bromo-3-iodobenzene) with propargyl amines using PdCl₂(PPh₃)₂ (2 mol%) and CuI (2 mol%) in acetonitrile under nitrogen. This forms a trifluoroacetamide intermediate .

- Step 2 : Hydrolysis of the intermediate with KOH in methanol/water at 60°C for 3 hours, followed by acid-base workup and column chromatography to isolate the final product. Yields typically range from 67% to 95%, depending on substituents and reaction scale .

- Key Characterization : ¹H/¹³C NMR (e.g., alkyne protons at δ 2.8–3.1 ppm, aromatic protons at δ 7.2–7.5 ppm) and HRMS for molecular formula confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming the propargyl and allyl amine backbone. Alkyne protons appear as triplets (J = 2.5 Hz) near δ 2.9–3.1 ppm, while aromatic protons show multiplet patterns between δ 7.2–7.5 ppm .

- HRMS : Validates molecular weight and purity (e.g., [M+H]+ ion matching calculated m/z within 3 ppm error) .

- TLC : Monitors reaction progress using silica plates and ethyl acetate/pentane gradients (Rf ≈ 0.43 for 20% EtOAc) .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed steps when synthesizing this compound?

- Catalyst Tuning : Increase Pd loading to 3–5 mol% for sterically hindered substrates. CuI (2 mol%) enhances coupling efficiency in Sonogashira-type reactions .

- Base Selection : Et₃N (3.3 equiv.) outperforms weaker bases like K₂CO₃ in deprotonating intermediates .

- Additives : Aryl iodides (e.g., 1-fluoro-3-iodobenzene) improve regioselectivity in alkynylation steps .

- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions, as demonstrated in reaction design frameworks .

Q. What strategies resolve contradictions in NMR data interpretation for propargyl/allyl amine derivatives?

- 2D NMR : HSQC and COSY experiments clarify ambiguous proton-carbon correlations (e.g., distinguishing propargyl CH₂ from allyl CH) .

- Deuteration Studies : Replace solvents with deuterated analogs (e.g., CDCl₃) to eliminate solvent peak interference .

- Impurity Profiling : Use HRMS to detect side products (e.g., unhydrolyzed trifluoroacetamide intermediates) and adjust purification protocols .

Q. How to design biological activity studies for derivatives of this compound?

- Derivative Synthesis : Modify the phenyl or propargyl groups via Friedel-Crafts acylation or Wittig reactions to generate analogs (e.g., bromo or methoxy substituents) .

- Antimycobacterial Assays : Test against Mycobacterium tuberculosis using minimum inhibitory concentration (MIC) assays. Include clinical isolates for relevance .

- Cytotoxicity Screening : Use V79 cell lines with MTT, neutral red uptake (NRU), and nucleic acid content (NAC) assays to assess selectivity (IC₅₀ values <10 µM indicate promising leads) .

Q. What are common pitfalls in achieving high purity during synthesis, and how to address them?

- Side Reactions : Propargyl amine oxidation or dimerization can occur under prolonged heating. Use inert atmospheres (N₂/Ar) and minimize reaction times .

- Purification Challenges : Replace silica gel with reverse-phase C18 columns for polar byproducts. Gradient elution (10–40% EtOAc in pentane) improves separation .

- Scale-Up Issues : For multi-gram syntheses, optimize flash chromatography cartridges (e.g., Biotage 120 g SiO₂) to maintain yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.